Superior Beta-Glucuronidase Inhibition Potency Compared to the Unsubstituted 2-Phenyl Analog
In a direct comparative assay, 2-(4-Methoxyphenyl)-1H-quinazolin-4-one (IC50 = 1100 nM) exhibits a 161-fold higher potency against beta-glucuronidase than the core unsubstituted 2-phenylquinazolin-4-ol analog (IC50 = 177,000 nM) . This quantifiable advantage highlights the critical role of the 4-methoxy substituent in enhancing enzyme inhibition.
| Evidence Dimension | Inhibition of Beta-Glucuronidase |
|---|---|
| Target Compound Data | IC50 = 1100 nM |
| Comparator Or Baseline | 2-Phenylquinazolin-4-ol (IC50 = 177,000 nM) |
| Quantified Difference | 161-fold improvement in potency (177,000 / 1,100) |
| Conditions | Beta-glucuronidase enzyme inhibition assay (PubChem Bioassay AID 1153850) |
Why This Matters
This substantial potency differential provides a clear and reproducible basis for selecting this specific compound over its generic analog for studies investigating beta-glucuronidase as a therapeutic target in cancer or inflammation.
